Cas no 116530-22-4 (6-Methylnaphthalen-1-amine)

6-Methylnaphthalen-1-amine 化学的及び物理的性質
名前と識別子
-
- 6-Methylnaphthalen-1-amine
- 1-Amino-6-methylnaphthalene
- MFCD17012483
- DS-9260
- SB76347
- 1-Naphthalenamine, 6-methyl-
- SY121421
- SCHEMBL4088386
- JHQJTDIFWIZURA-UHFFFAOYSA-N
- DTXSID70612497
- DB-083943
- CS-0152923
- C71537
- AKOS022189806
- 6-Methylnaphthalen-1-ylamine
- 116530-22-4
-
- MDL: MFCD17012483
- インチ: InChI=1S/C11H11N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,12H2,1H3
- InChIKey: JHQJTDIFWIZURA-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)C(=CC=C2)N
計算された属性
- 精确分子量: 157.089149355g/mol
- 同位素质量: 157.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.6
6-Methylnaphthalen-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB491942-250 mg |
6-Methylnaphthalen-1-amine; . |
116530-22-4 | 250MG |
€366.50 | 2023-04-20 | ||
Chemenu | CM141046-1g |
6-methylnaphthalen-1-amine |
116530-22-4 | 95% | 1g |
$549 | 2021-08-05 | |
eNovation Chemicals LLC | D910159-0.25g |
1-Amino-6-methylnaphthalene |
116530-22-4 | 97% | 0.25g |
$215 | 2024-07-20 | |
Chemenu | CM141046-250mg |
6-methylnaphthalen-1-amine |
116530-22-4 | 95% | 250mg |
$*** | 2023-04-03 | |
Ambeed | A135663-1g |
6-Methylnaphthalen-1-amine |
116530-22-4 | 95% | 1g |
$394.0 | 2024-04-26 | |
Ambeed | A135663-250mg |
6-Methylnaphthalen-1-amine |
116530-22-4 | 95% | 250mg |
$199.0 | 2024-04-26 | |
Aaron | AR000DEB-1g |
1-Naphthalenamine, 6-methyl- |
116530-22-4 | 95% | 1g |
$458.00 | 2025-01-20 | |
Crysdot LLC | CD12176956-1g |
6-Methylnaphthalen-1-amine |
116530-22-4 | 95+% | 1g |
$581 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHC001-250mg |
6-methylnaphthalen-1-amine |
116530-22-4 | 95% | 250mg |
¥1397.0 | 2024-04-25 | |
eNovation Chemicals LLC | D910159-5g |
1-Amino-6-methylnaphthalene |
116530-22-4 | 97% | 5g |
$1265 | 2025-02-19 |
6-Methylnaphthalen-1-amine 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
6-Methylnaphthalen-1-amineに関する追加情報
6-Methylnaphthalen-1-amine: A Comprehensive Overview
6-Methylnaphthalen-1-amine (CAS No. 116530-22-4) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as naphthylamine derivative, has garnered attention due to its unique chemical properties and potential uses in drug development, material synthesis, and industrial applications. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 6-Methylnaphthalen-1-amine, supported by the latest research findings.
The molecular structure of 6-Methylnaphthalen-1-amine consists of a naphthalene ring system with an amino group (-NH₂) attached at the 1-position and a methyl group (-CH₃) at the 6-position. This arrangement imparts distinct electronic properties to the molecule, making it a valuable precursor in organic synthesis. The compound's structure allows for various functionalization pathways, enabling its use in creating complex molecules with tailored functionalities.
Recent studies have highlighted the role of 6-Methylnaphthalen-1-amine in the development of advanced materials. For instance, researchers have explored its application in synthesizing conducting polymers and organic semiconductors. These materials exhibit promising electronic properties, making them suitable for use in flexible electronics, light-emitting diodes (LEDs), and photovoltaic devices. The ability of 6-Methylnaphthalen-1-amine to act as a building block for such materials underscores its importance in modern material science.
In the pharmaceutical industry, 6-Methylnaphthalen-1-amine has been investigated as a potential lead compound for drug discovery. Its unique structure enables interactions with biological targets, making it a candidate for developing new therapeutic agents. Recent research has focused on its role in anti-cancer drug design, where it has shown promise as a scaffold for creating molecules with selective cytotoxicity against cancer cells.
The synthesis of 6-Methylnaphthalen-1-amine involves multi-step processes that require precise control over reaction conditions. Traditional methods include Friedel-Crafts alkylation followed by ammination, while modern approaches leverage catalytic techniques to enhance efficiency and yield. The choice of synthesis pathway depends on the desired scale of production and the specific application of the compound.
Environmental considerations have also come into play with recent studies evaluating the eco-friendly production of 6-Methylnaphthalen-1-amine. Green chemistry principles are being integrated into its synthesis to minimize waste and reduce energy consumption. These efforts align with global sustainability goals and highlight the compound's potential for long-term industrial use.
In conclusion, 6-Methylnaphthalen-1-amine (CAS No. 116530-22-) stands as a testament to the ingenuity of modern chemistry. Its diverse applications across multiple disciplines and ongoing research into its properties ensure that this compound will remain a focal point for scientific innovation for years to come.
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